molecular formula C14H16N2 B5737871 3,5-dimethyl-N-(pyridin-2-ylmethyl)aniline

3,5-dimethyl-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B5737871
M. Wt: 212.29 g/mol
InChI Key: XSOCCXYTBWFZGI-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dimethyl-N-(pyridin-2-ylmethyl)aniline has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl group can participate in hydrogen bonding and π-π interactions, while the aniline moiety can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of both the pyridin-2-ylmethyl group and the 3,5-dimethyl substitution on the benzene ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3,5-dimethyl-N-(pyridin-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-7-12(2)9-14(8-11)16-10-13-5-3-4-6-15-13/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOCCXYTBWFZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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